Oxazolidine, 3-acetyl-2,2-dimethyl-
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Overview
Description
Oxazolidine, 3-acetyl-2,2-dimethyl- is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazolidines typically involves the reaction of amino alcohols with carbonyl compounds. For 3-acetyl-2,2-dimethyl-oxazolidine, one common method involves the reaction of 2,2-dimethyl-1,3-propanediol with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired oxazolidine .
Industrial Production Methods
Industrial production of oxazolidines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts such as Lewis acids (e.g., zinc chloride) are often used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Oxazolidine, 3-acetyl-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert oxazolidines to amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium dioxide and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: Various substituted oxazolidines
Scientific Research Applications
Oxazolidine, 3-acetyl-2,2-dimethyl- has several scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antibiotics.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of oxazolidine, 3-acetyl-2,2-dimethyl- involves its interaction with specific molecular targets. In biological systems, it can inhibit the synthesis of proteins by binding to the ribosomal subunits, thereby preventing the formation of peptide bonds. This mechanism is similar to that of certain antibiotics, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: These compounds share a similar ring structure but differ in their functional groups and biological activities.
Uniqueness
Its ability to undergo various chemical reactions and its potential as a bioactive compound make it a valuable compound in scientific research .
Properties
CAS No. |
5050-58-8 |
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Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
1-(2,2-dimethyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H13NO2/c1-6(9)8-4-5-10-7(8,2)3/h4-5H2,1-3H3 |
InChI Key |
HZALDJBABLPFBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCOC1(C)C |
Origin of Product |
United States |
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